2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid

Analytical Chemistry Quality Control Reference Standards

Researchers risk failed assays and irreproducible results when phenylacetic acid building blocks are procured without verifying regioisomeric identity. Substituting this 2-methoxy-3-methoxycarbonyl isomer for non-methoxylated analogs (e.g., CAS 52787-19-6) introduces a 15.5% molecular weight discrepancy (224.21 vs. 194.18 g/mol) and altered hydrogen bonding (5 vs. 4 HBA), directly impacting solubility, reactivity, and target engagement. - Verified regioisomer with 5 H-bond acceptors and 5 rotatable bonds for property-screening panels. - Serves as a certified reference standard (distinct retention time) to confirm identity and purity. - Differentiated building block for phenylacetic acid-derived library construction.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
Cat. No. B13634163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C(=O)OC)CC(=O)O
InChIInChI=1S/C11H12O5/c1-15-10-7(6-9(12)13)4-3-5-8(10)11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyXJOWEQTYHJPQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic Acid: Chemical Overview


2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid (CAS 2731007-37-5) is a phenylacetic acid derivative bearing a 2-methoxy group and a 3-methoxycarbonyl substituent on the aromatic ring . Its molecular formula is C₁₁H₁₂O₅ (MW: 224.21 g/mol), distinguishing it from regioisomeric analogs that lack the 2-methoxy group and possess different molecular weights . This compound serves primarily as a research chemical and synthetic intermediate, with its structural features providing a unique substitution pattern that is not directly interchangeable with other methoxycarbonyl-phenylacetic acid isomers .

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic Acid: Regioisomer Substitution Risks


Regioisomers such as 2-(3-(methoxycarbonyl)phenyl)acetic acid (CAS 52787-19-6) and 2-(2-(methoxycarbonyl)phenyl)acetic acid (CAS 14736-49-3) share the methoxycarbonyl and acetic acid functionalities but differ critically in substitution position and the presence of the 2-methoxy group [1]. These structural variations directly impact molecular weight (224.21 vs. 194.18 g/mol), hydrogen bonding capacity, and steric environment, which in turn influence solubility, reactivity, and biological target engagement . Substituting one isomer for another without verification can lead to altered reaction outcomes, failed biological assays, and irreproducible results—rendering procurement based solely on functional group similarity a significant scientific and financial risk.

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic Acid: Structural Evidence


Molecular Weight Differentiation

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid (C₁₁H₁₂O₅) has a molecular weight of 224.21 g/mol, which is 30.03 g/mol greater than the 194.18 g/mol of the common comparator 2-(3-(methoxycarbonyl)phenyl)acetic acid (C₁₀H₁₀O₄), which lacks the 2-methoxy group . This represents a 15.5% increase in molecular weight, a difference that is readily detectable by mass spectrometry and HPLC-MS, providing a critical quality control checkpoint to verify identity and purity of the intended compound .

Analytical Chemistry Quality Control Reference Standards

Hydrogen Bond Acceptor Count

The target compound contains five hydrogen bond acceptors (HBA: 5) due to its three carbonyl oxygens and two ether oxygens, compared to four HBA for regioisomers like 2-(3-(methoxycarbonyl)phenyl)acetic acid and 2-(2-(methoxycarbonyl)phenyl)acetic acid [1]. This increase in HBA count is predicted to enhance aqueous solubility and influence interactions with polar biological targets, a difference that is not captured by a simple functional group count but is inherent to the 2-methoxy-3-methoxycarbonyl substitution pattern .

Medicinal Chemistry Physicochemical Property Prediction Solubility

Rotatable Bond Count

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid possesses 5 rotatable bonds, whereas the non-methoxylated regioisomer 2-(3-(methoxycarbonyl)phenyl)acetic acid has only 4 rotatable bonds . This difference stems from the additional methoxy group at the 2-position, which introduces an extra degree of conformational freedom. Increased rotatable bond count generally correlates with greater molecular flexibility and a higher entropic cost upon binding to a rigid target, a parameter that distinguishes this compound in structure-activity relationship (SAR) studies [1].

Conformational Analysis Drug Design Molecular Modeling

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic Acid: Application Scenarios


Regioisomer Identification Standard

The 15.5% molecular weight difference (224.21 vs. 194.18 g/mol) and distinct retention time enable this compound to serve as a certified reference standard for confirming the identity and purity of the 2-methoxy-3-methoxycarbonyl regioisomer in synthetic batches, preventing misassignment of non-methoxylated analogs .

Synthetic Intermediate for Ortho-Substituted Libraries

The unique 2-methoxy-3-methoxycarbonyl substitution pattern provides a differentiated building block for constructing phenylacetic acid-derived libraries, where the increased hydrogen bond acceptor count (5 vs. 4) and rotatable bonds (5 vs. 4) offer distinct physicochemical properties for exploring structure-activity relationships .

Physicochemical Property Profiling

As a probe molecule with a defined hydrogen bond acceptor count of 5 and rotatable bond count of 5, this compound is well-suited for inclusion in property-screening panels aimed at optimizing solubility and conformational flexibility in lead series, where regioisomeric analogs with 4 HBA and 4 rotatable bonds serve as baseline comparators [1].

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